Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-acetamido-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)11-7-15-12-5-4-9(16-8(2)17)6-10(12)13(11)18/h4-7H,3H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQWKPWQUOCYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate typically involves the condensation of 6-acetamido-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various ester or amide derivatives depending on the substituent used.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate is its antimicrobial properties. Research has shown that derivatives of quinoline compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Inhibition of Urease Activity
Urease inhibitors are critical in managing conditions like urease-induced kidney stones. This compound has shown promise as a urease inhibitor.
Case Study: Urease Inhibition
In vitro studies demonstrated that this compound inhibited urease activity effectively, with an IC50 value significantly lower than that of traditional inhibitors such as acetohydroxamic acid. This suggests its potential application in treating urease-related disorders .
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Acetohydroxamic acid | 28.0 |
Anticancer Properties
Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. These compounds have been assessed for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Activity
In a study involving various cancer cell lines, this compound exhibited cytotoxic effects, with a notable reduction in cell viability at concentrations above 20 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 18 |
| HeLa (Cervical) | 22 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in disease pathways. These studies provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced efficacy.
Case Study: Binding Affinity
Docking simulations revealed that this compound binds effectively to the active site of target enzymes, showing higher binding affinity compared to known inhibitors. This highlights its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Estimated based on structural analogs.
Physicochemical Properties
- Lipophilicity : Trifluoromethyl (-CF₃) and ethyl (-C₂H₅) groups in analogs enhance logP values, favoring membrane permeability .
- Hydrogen-bonding capacity: The 4-hydroxy and 6-acetamido groups provide multiple hydrogen-bond donors/acceptors, critical for target binding in enzyme inhibition .
Key Research Findings and Trends
Substituent-Driven Activity : Electron-withdrawing groups (e.g., -Cl, -Br) at position 6 enhance electrophilicity for cross-coupling, while electron-donating groups (e.g., -NHCOCH₃) may improve solubility and target affinity .
Synthetic Flexibility : Position 3’s ester group allows facile hydrolysis to carboxylic acids for further functionalization, a strategy used in prodrug development .
Unmet Needs : Direct comparative studies on acetamido vs. halogenated analogs are lacking, highlighting a gap in structure-activity relationship (SAR) data for this scaffold.
Biological Activity
Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The functional groups present in this compound, such as the acetamido and hydroxy groups, contribute to its biological activity and chemical reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 4 - 16 |
| Escherichia coli | 1 × 10⁻⁶ |
| Klebsiella pneumoniae | 1 × 10⁻⁵ |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .
Antiviral Activity
This compound has shown potential as an antiviral agent. Studies have highlighted its effectiveness against various viruses, including strains of influenza and coronaviruses. For instance, derivatives of quinoline compounds have exhibited high inhibition rates against H5N1 virus with low cytotoxicity:
- Inhibition Rate : Up to 91.2% for certain derivatives.
- Cytotoxicity : Values as low as 2.4% for the most effective compounds .
The mechanism of action appears to involve the inhibition of viral replication through interaction with viral enzymes or host cell receptors .
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. The compound has been evaluated against several cancer cell lines, including:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | < 10 |
| HT-29 (Colon) | < 5 |
| Huh7 (Liver) | < 16.54 |
These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, indicating a favorable selectivity index .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can inhibit key enzymes involved in bacterial cell wall synthesis or viral replication processes. The compound's unique structure allows it to bind effectively to these targets, leading to a cascade of biochemical events that result in cell death or inhibition of growth.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various quinoline derivatives, including this compound, demonstrated significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that modifications in the side chains could enhance antibacterial potency.
- Antiviral Activity Evaluation : Another research initiative focused on the antiviral properties against COVID-19-related viruses found that certain derivatives exhibited substantial inhibition rates while maintaining low cytotoxicity levels. This study emphasizes the need for further exploration into structural modifications to improve efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols:
- Cyclization : Starting from substituted anilines, condensation with diethyl ethoxymethylenemalonate forms the quinoline core .
- Substitution : Acetamido and hydroxyl groups are introduced via nucleophilic substitution or hydrolysis. For example, acylation with acetyl chloride under anhydrous conditions introduces the acetamido group .
- Esterification : Ethyl ester formation is achieved via refluxing with ethanol in the presence of acid catalysts .
- Critical Parameters :
- Temperature control during cyclization (140–160°C) to avoid side products .
- Solvent choice (e.g., DMF for acylation, ethanol for esterification) impacts reaction efficiency .
- Yield Optimization : Yields range from 40–65%, with purity confirmed via HPLC (C18 column, MeOH:H2O = 70:30) .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C3-C4-O1 = 120.5°) and hydrogen bonding networks .
- Spectroscopy :
- ¹H NMR : Acetamido protons appear at δ 2.1–2.3 ppm; hydroxyl protons (broad, δ 10–12 ppm) confirm hydrogen bonding .
- IR : Stretching frequencies at 1680 cm⁻¹ (C=O ester), 3300 cm⁻¹ (N-H acetamido) .
Q. What are the key stability considerations for this compound under varying pH and temperature?
- pH Stability :
- Acidic Conditions (pH < 3) : Ester hydrolysis occurs, forming carboxylic acid derivatives .
- Basic Conditions (pH > 9) : Hydroxyl group deprotonation increases solubility but may destabilize the quinoline ring .
- Thermal Stability :
- Decomposition above 200°C (TGA data), with mass loss correlating to acetate and ethyl groups .
- Storage Recommendations : Store at 4°C in inert atmosphere (argon) to prevent oxidation .
Advanced Research Questions
Q. How do substituent modifications (e.g., acetamido vs. methoxy groups) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity : Acetamido derivatives show enhanced Gram-negative inhibition (MIC = 8 µg/mL) compared to methoxy analogs (MIC > 32 µg/mL), likely due to improved membrane penetration .
- Electron-Withdrawing Effects : The acetamido group increases electrophilicity at C-3, enhancing interactions with bacterial DNA gyrase .
- Experimental Design :
- Comparative Assays : Test analogs against E. coli (ATCC 25922) using broth microdilution .
- Computational Docking : AutoDock Vina models ligand-gyrase binding (ΔG = −9.2 kcal/mol for acetamido vs. −7.8 kcal/mol for methoxy) .
Q. What mechanistic insights explain the compound’s fluorescence properties?
- Photophysical Analysis :
- Excited-State Intramolecular Proton Transfer (ESIPT) : The hydroxyl and carbonyl groups form a six-membered transition state, resulting in dual emission (λem = 450 nm and 550 nm) .
- Solvatochromism : Emission shifts from blue (apolar solvents) to green (polar solvents) due to dipole stabilization .
- Applications :
- Biosensing : Functionalization with biotin enables selective detection of streptavidin (LOD = 10 nM) .
Q. How can computational modeling predict metabolic pathways and toxicity?
- In Silico Tools :
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 45%) and CYP3A4-mediated oxidation as the primary metabolic pathway .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to quinoline core bioactivation .
- Validation : Compare with in vitro microsomal assays (e.g., rat liver S9 fraction) to quantify metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
